Receptor Binding Specificity and Affinity: GNQWFI vs. Axitinib
GNQWFI demonstrates high-affinity, selective binding to VEGFR1 with a Kd of 29.5 ± 4.5 nM as determined for a Tc-99m labeled conjugate [1]. In contrast, axitinib, a clinically approved multi-kinase inhibitor, potently inhibits VEGFR1 (IC50 0.1–1.2 nM) but also inhibits VEGFR2 (0.1–0.2 nM) and VEGFR3 (0.1–0.3 nM) with comparable potency [2]. This lack of receptor selectivity in axitinib confounds interpretation of VEGFR1-specific biology. GNQWFI's selectivity is further corroborated by in vivo studies showing that VEGFR1 blockade with GNQWFI aggravates diabetic nephropathy via eNOS pathway suppression, a phenotype not observed with VEGFR2 inhibition [3].
| Evidence Dimension | Binding affinity / Receptor selectivity |
|---|---|
| Target Compound Data | Kd = 29.5 nM (VEGFR1); no detectable binding to VEGFR2 |
| Comparator Or Baseline | Axitinib: IC50 = 0.1–1.2 nM (VEGFR1), 0.1–0.2 nM (VEGFR2), 0.1–0.3 nM (VEGFR3) |
| Quantified Difference | GNQWFI is VEGFR1-selective; axitinib is non-selective across VEGFR family |
| Conditions | In vitro radioligand binding assay (GNQWFI); immunoprecipitation/immunoblotting in HUVEC or PAE cells (axitinib) |
Why This Matters
Researchers requiring clean VEGFR1 inhibition without confounding VEGFR2/3 crosstalk should prioritize GNQWFI over pan-VEGFR small molecules.
- [1] Kim MH, Kim SG, Kim DW. Tc-99m and Fluorescence-Labeled Anti-Flt1 Peptide as a Multimodal Tumor Imaging Agent Targeting Vascular Endothelial Growth Factor-Receptor 1. Nucl Med Mol Imaging. 2018;52(5):359-67. View Source
- [2] Hu-Lowe DD, Zou HY, Grazzini ML, et al. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clin Cancer Res. 2008;14(22):7272-83. View Source
- [3] Yang KS, Lim JH, Kim TW, et al. Vascular endothelial growth factor-receptor 1 inhibition aggravates diabetic nephropathy through eNOS signaling pathway in db/db mice. PLoS ONE. 2014;9(4):e94540. View Source
